

Physicochemical Properties of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromoquinoline-7-carboxylic acid*

Cat. No.: *B580755*

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Bromoquinoline-7-carboxylic acid** (CAS No. 1344046-13-4). Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of data from structurally related compounds and established experimental protocols for its characterization. The strategic placement of a bromine atom and a carboxylic acid group on the quinoline scaffold suggests its potential as a versatile intermediate in medicinal chemistry and materials science. Understanding its physicochemical properties is crucial for predicting its behavior in biological systems, guiding formulation strategies, and designing synthetic modifications.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Bromoquinoline-7-carboxylic acid**. It is important to note that where experimental data is unavailable for the target compound, values are estimated based on structurally similar compounds or computational predictions.

Property	Value	Data Source/Method
Molecular Formula	C ₁₀ H ₆ BrNO ₂	Calculated
Molecular Weight	252.06 g/mol	Calculated[1][2]
Melting Point	>280 °C (Decomposition likely)	Estimated based on related compounds (e.g., 2-amino-7-bromoquinoline-3-carboxylic acid melts at 286 °C[3])
Boiling Point	Not Available	Expected to be high and likely to decompose before boiling under atmospheric pressure.
Aqueous Solubility	Low	Inferred from the hydrophobic quinoline core and the presence of a carboxylic acid.
pKa (acidic)	~4-5	Estimated based on the typical pKa of carboxylic acids.[4]
pKa (basic)	~2-3	Estimated based on the electron-withdrawing effects on the quinoline nitrogen.
logP (Octanol-Water)	~2.5 - 3.5	Estimated based on related structures.

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally determine the physicochemical properties of **3-Bromoquinoline-7-carboxylic acid**.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
[5]

Methodology:

- A small, dry sample of **3-Bromoquinoline-7-carboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology:[5]

- An excess amount of **3-Bromoquinoline-7-carboxylic acid** is added to a known volume of a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:[5]

- A solution of **3-Bromoquinoline-7-carboxylic acid** of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is

limited).

- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the carboxylic acid group.
- Subsequently, the solution can be titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa of the quinoline nitrogen.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points.

LogP (Octanol-Water Partition Coefficient) Determination

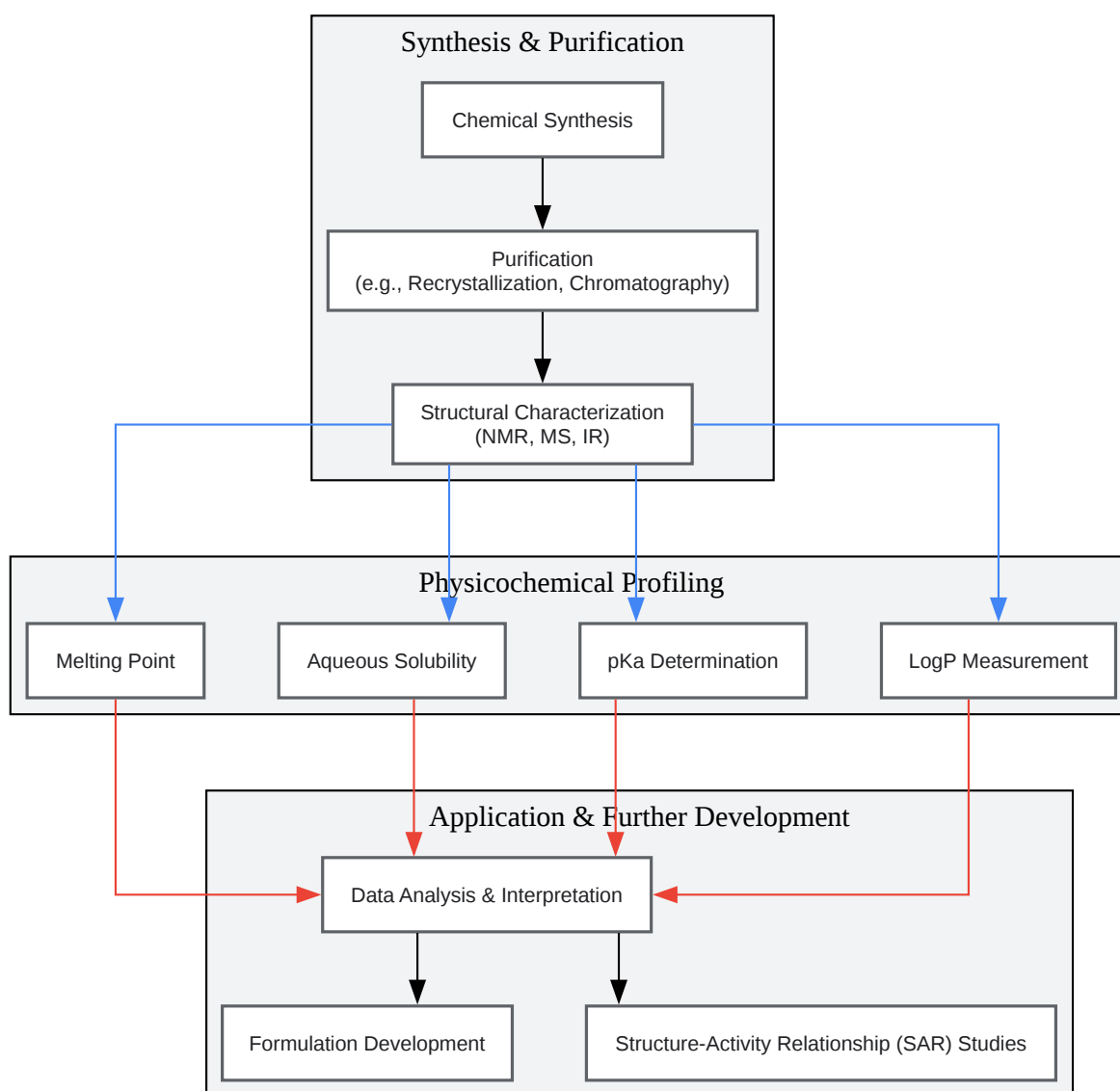
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Methodology (Shake-Flask Method):

- A known amount of **3-Bromoquinoline-7-carboxylic acid** is dissolved in a mixture of n-octanol and water (or a buffer solution) that have been pre-saturated with each other.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound like **3-Bromoquinoline-7-carboxylic acid**.

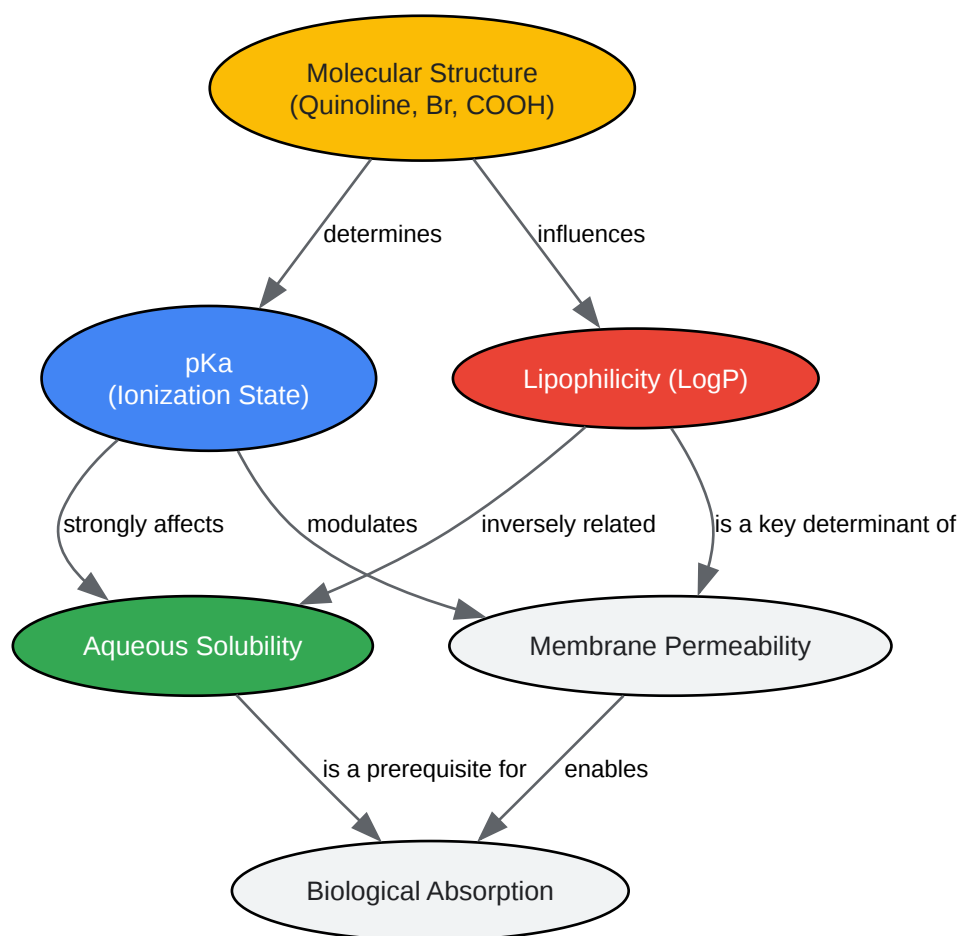


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Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

Logical Relationships in Physicochemical Properties

The interplay between the key physicochemical properties determines the overall behavior of the compound. The following diagram illustrates these relationships.



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